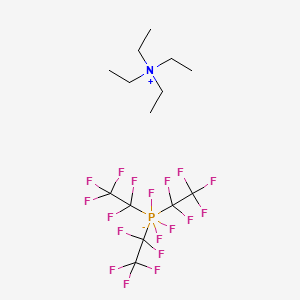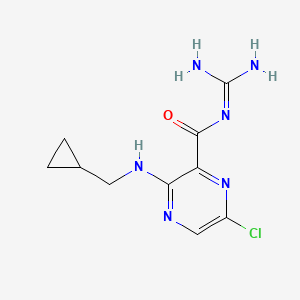
1-Butyl-4-methylnaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Butyl-4-methylnaphthalene is an organic compound with the molecular formula C15H18. It belongs to the class of naphthalenes, which are polycyclic aromatic hydrocarbons consisting of two fused benzene rings. This compound is characterized by the presence of a butyl group at the first position and a methyl group at the fourth position on the naphthalene ring.
準備方法
Synthetic Routes and Reaction Conditions
1-Butyl-4-methylnaphthalene can be synthesized through various organic reactions. One common method involves the alkylation of 4-methylnaphthalene with 1-bromobutane in the presence of a strong base such as potassium tert-butoxide. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar alkylation reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques like distillation and crystallization.
化学反応の分析
Types of Reactions
1-Butyl-4-methylnaphthalene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: Dihydro-1-butyl-4-methylnaphthalene.
Substitution: Various substituted naphthalenes depending on the electrophile used.
科学的研究の応用
1-Butyl-4-methylnaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development due to its structural similarity to other bioactive naphthalene derivatives.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-butyl-4-methylnaphthalene depends on its specific application. In biological systems, it may interact with cellular components through hydrophobic interactions and π-π stacking with aromatic amino acids in proteins. These interactions can influence various molecular targets and pathways, potentially leading to biological effects such as antimicrobial activity.
類似化合物との比較
Similar Compounds
- 1-Butyl-2-methylnaphthalene
- 1-Butyl-3-methylnaphthalene
- 1-Butyl-5-methylnaphthalene
Comparison
1-Butyl-4-methylnaphthalene is unique due to the specific positioning of the butyl and methyl groups on the naphthalene ring. This positioning can influence its chemical reactivity and physical properties, making it distinct from other similar compounds. For example, the position of substituents can affect the compound’s boiling point, solubility, and interaction with other molecules.
特性
| 52718-76-0 | |
分子式 |
C15H18 |
分子量 |
198.30 g/mol |
IUPAC名 |
1-butyl-4-methylnaphthalene |
InChI |
InChI=1S/C15H18/c1-3-4-7-13-11-10-12(2)14-8-5-6-9-15(13)14/h5-6,8-11H,3-4,7H2,1-2H3 |
InChIキー |
ZWRABTBXVLAGFC-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CC=C(C2=CC=CC=C12)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









